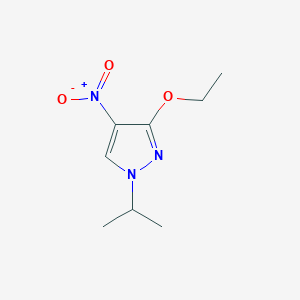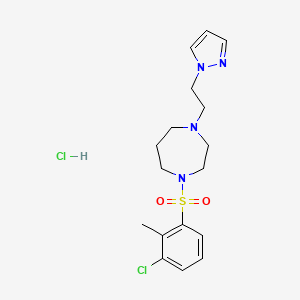![molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8](/img/structure/B2666168.png)
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a chemical compound with the CAS Number: 852218-17-8 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 3-methyl-2-sulfanylbenzo[g]quinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) .Chemical Reactions Analysis
The control experiment revealed that the thiol substrate could promote the dehydroaromatization step . This suggests that the thiol substrate plays a crucial role in the chemical reactions involving this compound.Applications De Recherche Scientifique
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used as a tool to study the mechanism of action of various drugs, and to investigate the effects of various drugs on the biochemical and physiological processes of the body. Furthermore, this compound has been used in the study of enzyme inhibition and enzyme activation.
Mécanisme D'action
The exact mechanism of action of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, it is thought to possess anti-cancer properties by inhibiting the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth and spread of cancer cells, as well as the production of pro-inflammatory cytokines. Furthermore, it has been found to possess antioxidant properties, which may protect cells and tissues from oxidative damage. Additionally, it has been found to possess anti-inflammatory properties, which may reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one in scientific research has a number of advantages. It is relatively easy to synthesize, and is relatively stable in the presence of air and light. Furthermore, it is relatively non-toxic and has a low potential for causing adverse reactions. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in studies involving live animals, as it can cause adverse reactions. Additionally, it is not suitable for use in studies involving human subjects, as it can cause adverse reactions.
Orientations Futures
There are a number of potential future directions for research involving 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one. For example, further research could be conducted to investigate the exact mechanism of action of this compound and to determine its efficacy in treating various diseases. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes. Furthermore, further research could be conducted to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to develop new synthesis methods for this compound.
Méthodes De Synthèse
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is synthesized using a multi-step process involving the reaction of 3-methyl-benzo[g]quinazolin-4-one with sulfur in the presence of a suitable catalyst. In the first step, the quinazolinone is reacted with thionyl chloride to form the corresponding chloroquinazolinone derivative. This is then reacted with sulfur to form the desired this compound product. The reaction is conducted in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproducts of the reaction.
Propriétés
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJQZCOIHRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)


![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)




![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)
![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)
![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)
